molecular formula C9H12O2 B15089222 Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate

Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate

Cat. No.: B15089222
M. Wt: 152.19 g/mol
InChI Key: DRWRVXAXXGJZIO-WGTSGOJVSA-N
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Description

Rel-(1R,4R)-bicyclo[221]hept-5-en-2-yl acetate is a bicyclic compound with a unique structure that includes a bridged ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical pathways. The bicyclic structure of the compound also allows it to interact with specific enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate is unique due to its specific acetate functional group and the stereochemistry of its bicyclic structure. This uniqueness allows it to participate in distinct chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl] acetate

InChI

InChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9?/m1/s1

InChI Key

DRWRVXAXXGJZIO-WGTSGOJVSA-N

Isomeric SMILES

CC(=O)OC1C[C@H]2C[C@@H]1C=C2

Canonical SMILES

CC(=O)OC1CC2CC1C=C2

Origin of Product

United States

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